3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid
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Description
3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid (3-BDCAA) is a novel organic compound that has recently been discovered to have a wide range of potential applications in scientific research. It is a derivative of the benzodioxole family of compounds, and is composed of a benzene ring, a dioxole ring, and a cyanoacrylic acid group. 3-BDCAA has been found to have unique properties, such as its ability to form strong complexes with metal ions and its ability to act as an enzyme inhibitor, which make it a promising compound for use in scientific research.
Scientific Research Applications
Solar Cell Applications
One notable application of derivatives of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid is in the development of organic sensitizers for solar cells. Novel organic sensitizers incorporating this structural motif have demonstrated significant efficiency in converting sunlight to electricity. For instance, sensitizers engineered with cyanoacrylic acid groups have shown high incident photon-to-current conversion efficiencies when anchored onto TiO2 films. These findings underscore the potential of these compounds in enhancing the performance of dye-sensitized solar cells (DSSCs), offering a path toward more sustainable energy solutions (Kim et al., 2006).
Dye-sensitized Solar Cells (DSSCs)
In the context of dye-sensitized solar cells, the 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid derivatives have been explored for their ability to sensitize mesoscopic titanium dioxide (TiO2) injection solar cells. The incorporation of these derivatives into DSSCs has resulted in devices with outstanding monochromatic incident photon-to-current conversion efficiencies. Such efficiencies highlight the utility of these compounds in improving the photocurrent density, open-circuit voltage, and overall conversion efficiency of DSSCs, presenting them as viable candidates for the next generation of solar energy conversion devices (Hagberg et al., 2008).
Antibacterial Activity
Research into the biological activity of derivatives has revealed their potential in medical applications. For example, studies on the antibacterial activity of certain N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine have shown these compounds to be moderately weak inhibitors compared to standard antibiotics such as ciprofloxacin. This suggests a possible role for these derivatives in the development of new antibacterial agents, although their efficacy may vary (Aziz‐ur‐Rehman et al., 2015).
Hydrogel Modification
Another application is in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds, including derivatives of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. These modifications have been shown to increase the degree of swelling of the hydrogels and enhance their thermal stability, making them suitable for various medical applications due to their improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14)/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKHUTHWDPAAIA-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid | |
CAS RN |
49711-55-9 |
Source
|
Record name | 3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-ACRYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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